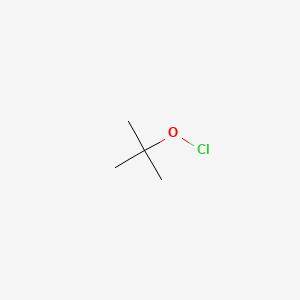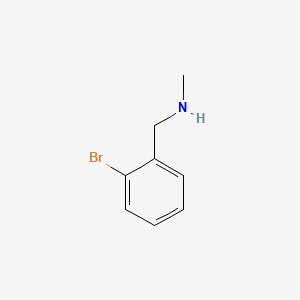
2,5-ジクロロフルオロベンゼン
概要
説明
2,5-Dichlorofluorobenzene is an organic compound with the chemical formula C6H3Cl2F. It is a colorless to light yellow liquid that is used as an intermediate in organic synthesis. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
科学的研究の応用
2,5-Dichlorofluorobenzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Utilized in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of antibacterial and antifungal agents.
Industry: Employed in the production of agrochemicals, dyes, and materials for electronic applications .
作用機序
Target of Action
2,5-Dichlorofluorobenzene is a halogenated aromatic compound that primarily targets bacteria. It has been shown to inhibit the growth of gram-negative bacteria in vitro . Furthermore, 2,5-Dichlorofluorobenzene has been found to be active against Staphylococcus aureus and other gram-positive bacteria .
Mode of Action
It is known that the compound interacts with its bacterial targets, leading to inhibition of their growth . The inhibitory concentrations for 2,5-Dichlorofluorobenzene are in the range of 0.02 to 0.1 mM .
Biochemical Pathways
Given its antibacterial activity, it is likely that the compound interferes with essential bacterial processes, such as cell wall synthesis or protein production, leading to inhibited growth .
Pharmacokinetics
Given its molecular weight of 16499 , it is likely that the compound has good bioavailability.
Result of Action
The primary result of 2,5-Dichlorofluorobenzene’s action is the inhibition of bacterial growth. This is achieved through its interaction with bacterial targets, leading to disruption of essential processes and ultimately, cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,5-Dichlorofluorobenzene. For instance, the compound’s antibacterial activity may be affected by factors such as pH, temperature, and the presence of other substances. Additionally, the environmental impact of halogenated chemicals like 2,5-Dichlorofluorobenzene has become increasingly apparent over the past few decades .
準備方法
Synthetic Routes and Reaction Conditions: 2,5-Dichlorofluorobenzene can be synthesized through several methods. One common method involves the fluorination of 1,4-dichloro-2-nitrobenzene followed by reduction. Another method includes the direct fluorination of 1,4-dichlorobenzene using a fluorinating agent such as potassium fluoride in the presence of a catalyst .
Industrial Production Methods: In industrial settings, 2,5-Dichlorofluorobenzene is typically produced through a multi-step process that includes nitration, chlorination, and fluorination reactions. The process involves the use of sulfuric acid and nitric acid for nitration, followed by chlorination with chlorine gas, and finally fluorination using potassium fluoride .
化学反応の分析
Types of Reactions: 2,5-Dichlorofluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: It can be reduced to form corresponding aniline derivatives
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium hydroxide or sodium methoxide in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst
Major Products:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of aniline derivatives
類似化合物との比較
- 2,4-Dichlorofluorobenzene
- 2,6-Dichlorofluorobenzene
- 1,3-Dichlorofluorobenzene
Comparison: 2,5-Dichlorofluorobenzene is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to 2,4-Dichlorofluorobenzene and 2,6-Dichlorofluorobenzene, it has different electronic and steric properties, making it suitable for distinct synthetic routes and applications. Its position of chlorine and fluorine atoms allows for selective reactions that are not possible with other isomers .
特性
IUPAC Name |
1,4-dichloro-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F/c7-4-1-2-5(8)6(9)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQTYCQGIXZSNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188337 | |
| Record name | Benzene, 1,4-dichloro-2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
348-59-4 | |
| Record name | Benzene, 1,4-dichloro-2-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000348594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 348-59-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10256 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,4-dichloro-2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dichlorofluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does the research article discuss the specific compound 2,5-Dichlorofluorobenzene?
A1: No, the research article focuses on the synthesis and antimicrobial activity of 2,4-dihalogenofluorobenzenes. While 2,5-Dichlorofluorobenzene shares a similar structure, the article does not provide specific data on this isomer. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















